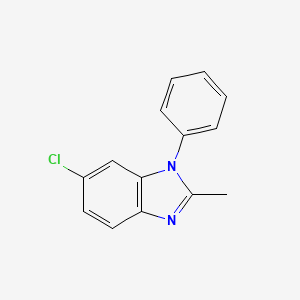

1-Phenyl-2-methyl-6-chlorobenzimidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11ClN2 |

|---|---|

Molecular Weight |

242.70 g/mol |

IUPAC Name |

6-chloro-2-methyl-1-phenylbenzimidazole |

InChI |

InChI=1S/C14H11ClN2/c1-10-16-13-8-7-11(15)9-14(13)17(10)12-5-3-2-4-6-12/h2-9H,1H3 |

InChI Key |

VKGDGKQNXNKCJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1C3=CC=CC=C3)C=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenyl 2 Methyl 6 Chlorobenzimidazole and Its Analogs

Foundational Strategies for Benzimidazole (B57391) Core Construction

The benzimidazole core is a bicyclic heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. nih.gov A variety of synthetic methods have been developed for its construction, with many relying on the use of ortho-phenylenediamines as key starting materials. nih.govthieme-connect.com

The most common and direct approach to synthesizing the benzimidazole skeleton is the condensation reaction of an ortho-phenylenediamine with a suitable one-carbon synthon, such as a carboxylic acid or an aldehyde. nih.govthieme-connect.com This method, often referred to as the Phillips method when using carboxylic acids, involves heating the reactants, typically in the presence of an acid catalyst like hydrochloric acid. nih.gov

The choice of the one-carbon synthon determines the substituent at the 2-position of the resulting benzimidazole. For instance, condensation with formic acid yields the parent benzimidazole, while other carboxylic acids or aldehydes introduce corresponding alkyl or aryl groups. slideshare.net A range of catalysts and reaction conditions have been explored to improve yields and reaction times, including the use of microwave irradiation and various metal and non-metal catalysts. thieme-connect.comrsc.org

Table 1: Examples of Condensation Reactions for Benzimidazole Synthesis

| Ortho-phenylenediamine Derivative | One-Carbon Synthon | Catalyst/Conditions | Product | Reference |

| o-phenylenediamine (B120857) | Formic acid | Heat | Benzimidazole | slideshare.net |

| o-phenylenediamine | Carboxylic acids | Microwave, catalyst-free | 2-substituted benzimidazoles | thieme-connect.com |

| o-phenylenediamine | Aromatic aldehydes | H2O2, HCl, acetonitrile, RT | 2-arylbenzimidazoles | organic-chemistry.org |

| o-phenylenediamine | Aldehydes | Al2O3/CuI/PANI nanocomposite | 2-substituted benzimidazoles | rsc.org |

Beyond direct condensation, several other cyclization strategies are employed for the synthesis of the benzimidazole core. These methods often involve intramolecular reactions of appropriately substituted aniline (B41778) derivatives. acs.org Oxidative cyclization is a prominent alternative, where an aniline derivative undergoes an intramolecular C-H amination. acs.orgnih.gov These reactions can be mediated by various reagents, including hypervalent iodine compounds, or catalyzed by transition metals. organic-chemistry.orgnih.gov

Another approach involves the rearrangement of other heterocyclic compounds, such as quinoxaline (B1680401) or triazole derivatives, to form the benzimidazole ring system. thieme-connect.com Additionally, transition-metal-free methods have been developed, for instance, a transfer hydrogenative cascade reaction between ortho-nitroanilines and benzyl (B1604629) amines or alcohols. organic-chemistry.org These alternative routes provide access to a diverse range of benzimidazole derivatives that may not be readily accessible through traditional condensation methods. mdpi.com

Table 2: Alternative Cyclization Strategies for Benzimidazole Synthesis

| Starting Material | Reaction Type | Key Reagents/Conditions | Product Type | Reference |

| ortho-nitroanilines and benzyl amines | Transfer hydrogenative cascade | KOtBu, Et3SiH | Benzimidazoles | organic-chemistry.org |

| 2-amino thiophenols and anilines with β-diketones | Brønsted acid catalyzed cyclization | Oxidant- and metal-free | 2-substituted benzimidazoles | organic-chemistry.org |

| Anilines | Amidine formation/oxidative cyclization | PIDA or Cu-mediation | Benzimidazoles | acs.org |

| o-haloarylcarbodiimides with active methylene (B1212753) compounds | Copper-catalyzed synthesis | - | 2-substituted benzimidazoles | nih.gov |

Targeted Synthesis of 1-Phenyl-2-methyl-6-chlorobenzimidazole

The synthesis of the specific molecule, this compound, requires a multi-step approach where the benzimidazole core is first constructed, followed by or concurrent with the introduction of the phenyl, methyl, and chloro substituents at their respective positions.

The introduction of a phenyl group at the N1 position of the benzimidazole ring can be achieved through N-arylation reactions. For a pre-formed 2-methyl-6-chlorobenzimidazole, direct N-phenylation can be challenging due to the potential for reaction at either the N1 or N3 nitrogen. However, regioselective N-alkylation and N-arylation methods have been developed. nih.gov

One common strategy to achieve regioselectivity is to utilize a starting material that already contains the N-phenyl group. For instance, the synthesis could begin with N-phenyl-4-chloro-1,2-phenylenediamine, which would then be cyclized with a reagent that provides the 2-methyl group. Alternatively, for a pre-formed benzimidazole, the regioselectivity of N-substitution can be influenced by the reaction conditions and the nature of the protecting groups, if any, on the benzimidazole core. beilstein-journals.org

The methyl group at the C2 position is typically introduced during the formation of the benzimidazole ring. A common and straightforward method is the condensation of the appropriate ortho-phenylenediamine (in this case, 4-chloro-1,2-phenylenediamine or its N-phenylated derivative) with acetic acid or a derivative such as acetyl chloride or acetic anhydride. ijsrst.com

While stereochemical control is not a factor for the methyl group itself in the target molecule, in the synthesis of more complex benzimidazole analogs with chiral centers, the choice of starting materials and reaction conditions can be crucial for controlling the stereochemistry of the final product. For the incorporation of the C2-methyl group in this compound, the primary consideration is the efficiency and yield of the cyclization reaction. Rhodium(I)-catalyzed C-H activation has also been reported for the C2-selective alkylation of benzimidazoles. nih.gov

The chloro substituent at the C6 position of the benzimidazole ring is most conveniently introduced by starting with a chlorinated precursor. The synthesis would typically begin with 4-chloro-1,2-phenylenediamine. This starting material already contains the chlorine atom in the correct position on the benzene ring, which will become the C6 position of the benzimidazole upon cyclization.

Alternatively, direct halogenation of a pre-formed benzimidazole is possible, though this can sometimes lead to a mixture of isomers. researchgate.net For instance, reacting 2,5- or 2,6-dimethylbenzimidazole with a saturated solution of bleaching powder can result in chlorination. researchgate.net However, to ensure the specific placement of the chlorine at the C6 position for the synthesis of this compound, the use of a pre-chlorinated starting material like 4-chloro-1,2-phenylenediamine is the more regioselective and preferred synthetic strategy.

Optimization of Reaction Parameters and Yields

Microwave-assisted synthesis has emerged as a rapid and efficient method for producing benzimidazole derivatives. For instance, the synthesis of 1,2-disubstituted benzimidazoles has been achieved with excellent yields (86% to 99%) in very short reaction times (5–10 minutes) under solvent-free conditions using microwave irradiation and a catalyst like Er(OTf)₃. nih.gov The optimization of this method involved comparing conventional heating with microwave irradiation, which demonstrated a significant reduction in reaction time from 60 minutes to 5 minutes and an increase in yield from 61.4% to 99.9%. nih.gov

The choice of catalyst is also crucial. While some syntheses can proceed without a catalyst, the use of catalysts such as erbium triflate (Er(OTf)₃) or zinc oxide nanoparticles (ZnO NPs) has been shown to significantly improve reaction rates and yields. nih.govresearchgate.net In the synthesis of 2-phenyl benzimidazole, optimizing the amount of ZnO NPs catalyst to 5 mg was sufficient to achieve an excellent yield of 98% under solvent-free conditions. researchgate.net Increasing the catalyst amount further did not lead to a significant improvement in the yield. researchgate.net

Solvent selection also plays a pivotal role. While solvent-free conditions are often preferred for their environmental benefits, certain reactions may require a solvent to proceed efficiently. nih.gov In cases where a solvent is necessary, the choice can impact the reaction outcome. For the synthesis of various substituted benzimidazoles, a range of solvents and reaction conditions have been explored to maximize yields.

The nature of the substituents on the starting materials, such as electron-donating or electron-withdrawing groups on the aromatic aldehyde, generally does not significantly affect the product yield in well-optimized, catalyzed reactions. ichem.md This robustness allows for the synthesis of a diverse library of benzimidazole derivatives with consistently high yields.

Below is a data table summarizing the optimization of various reaction parameters for the synthesis of benzimidazole analogs.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Er(OTf)₃ (1 mol%) | Solvent-free (Microwave) | 60 | 5-10 min | 86-99 | nih.gov |

| ZnO NPs (5 mg) | Solvent-free | Not specified | 10 min | 98 | researchgate.net |

| None | Conventional Heating | 60 | 60 min | 61.4 | nih.gov |

| ZnFe₂O₄ | Ethanol (Ultrasonic) | 70 | Not specified | 88-92 | ichem.md |

Derivatization Strategies for Structural Modification

The benzimidazole scaffold is a versatile platform for structural modification, allowing for the introduction of a wide array of substituents at various positions to modulate its chemical and biological properties. Derivatization strategies primarily focus on the N1, C2, and C6 positions of the benzimidazole ring.

Synthesis of N1-Substituted Benzimidazole Analogs

The nitrogen atom at the N1 position of the benzimidazole ring is nucleophilic and can be readily functionalized. A common method for introducing substituents at this position is through N-alkylation or N-arylation reactions. These reactions typically involve the treatment of a pre-formed benzimidazole with an appropriate halide (e.g., alkyl or benzyl halide) in the presence of a base. tsijournals.comderpharmachemica.com

For instance, N-substituted benzimidazole derivatives can be synthesized by reacting the parent benzimidazole with various functionalized halides in a basic medium. tsijournals.com Green chemistry approaches have also been developed, such as the physical grinding of 2-chlorobenzimidazole (B1347102) with an alkylating agent and potassium carbonate at room temperature, or heating in a green solvent like PEG-600. derpharmachemica.com Microwave irradiation offers another efficient and environmentally friendly method for N-alkylation. derpharmachemica.com

A one-pot synthesis of N-substituted benzimidazoles has been developed where 2-fluoro-5-nitrophenylisocyanide reacts with a diverse set of primary amines, yielding the desired products in moderate to very good yields (35-95%). rug.nl

Synthesis of C2-Substituted Benzimidazole Analogs

The C2 position of the benzimidazole ring is a key site for introducing structural diversity. The most prevalent method for synthesizing C2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde, ester, or nitrile). semanticscholar.orgnih.govarabjchem.org

For example, the reaction of an o-phenylenediamine with various aromatic aldehydes in the presence of a catalyst can afford a wide range of 2-substituted benzimidazoles. ichem.mdresearchgate.net Catalysts such as nano-Fe₂O₃, indium triflate, and lanthanum chloride have been employed to facilitate this condensation under mild and efficient conditions. semanticscholar.orgarabjchem.org Microwave-assisted synthesis has also been successfully applied to accelerate this reaction. nih.gov

Furthermore, direct C2-functionalization of a pre-formed benzimidazole ring is an emerging area. For example, enantioselective C2-allylation of benzimidazoles has been achieved using 1,3-diene pronucleophiles under copper hydride catalysis. nih.gov This method allows for the introduction of chiral substituents at the C2 position with excellent stereoselectivity. nih.gov

Synthesis of C6-Substituted Benzimidazole Analogs and Halogen Variants

Substitution at the C6 position of the benzimidazole ring is typically achieved by starting with a appropriately substituted o-phenylenediamine. For the synthesis of 6-chloro-benzimidazole derivatives, a 4-chloro-o-phenylenediamine is used as the starting material. researchgate.net This precursor can then be condensed with various aldehydes or carboxylic acids to introduce the desired substituent at the C2 position, resulting in a benzimidazole with substitution at both the C2 and C6 positions.

Halogenation of the benzimidazole ring can also be achieved through electrophilic substitution reactions on the pre-formed benzimidazole core. For example, halogen-substituted benzimidazoles have been prepared by electrophilic substitution of a halogen in the presence of acetic acid. ejbps.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have been employed for the functionalization of halogen-substituted benzimidazoles, particularly at the 5(6)-position. mdpi.com

The synthesis of various halogen-substituted 2-aryl-N-phenylbenzimidazoles has been reported through the condensation of N-phenyl-o-phenylenediamine with the corresponding halogen-substituted benzaldehyde. mdpi.com

Incorporation of Diverse Functional Groups into the Benzimidazole Framework

The benzimidazole framework can be adorned with a wide variety of functional groups to fine-tune its properties. This can be accomplished by using appropriately functionalized starting materials or by post-synthetic modification of the benzimidazole ring.

The condensation reaction between o-phenylenediamines and aldehydes or carboxylic acids is highly versatile and tolerates a broad range of functional groups on both reactants. ichem.mdsemanticscholar.org This allows for the direct incorporation of groups such as nitro, methoxy, and hydroxyl groups into the final benzimidazole structure.

Furthermore, the benzimidazole ring itself can serve as a scaffold for further chemical transformations. For instance, the nitrogen atoms can be part of a larger heterocyclic system, or substituents on the benzene or imidazole ring can be chemically modified. The concept of mixed-linker zeolitic imidazolate frameworks (ZIFs) demonstrates the incorporation of functionalized benzimidazoles into larger supramolecular structures. acs.orgnih.govresearchgate.net In these materials, different imidazolate linkers, including functionalized benzimidazoles, are used to tune the porosity and surface chemistry of the framework. acs.orgnih.govresearchgate.net This highlights the potential for incorporating the benzimidazole unit into more complex architectures with tailored functionalities.

Advanced Spectroscopic and Computational Characterization of 1 Phenyl 2 Methyl 6 Chlorobenzimidazole

Vibrational Spectroscopic Analysis

Vibrational spectroscopy provides profound insights into the molecular structure and bonding of a compound. Through techniques such as Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, in conjunction with theoretical calculations, a detailed understanding of the vibrational modes of 1-Phenyl-2-methyl-6-chlorobenzimidazole can be achieved.

Key vibrational bands anticipated for this compound would include C-H stretching vibrations from the aromatic rings and the methyl group, C=N and C=C stretching vibrations within the benzimidazole (B57391) and phenyl rings, and the C-Cl stretching vibration. The positions of these bands are sensitive to the electronic environment and molecular geometry.

Table 1: Postulated FTIR Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Methyl C-H stretching |

| 1620-1580 | C=N stretching |

| 1500-1400 | Aromatic C=C stretching |

| 1100-1000 | C-N stretching |

| 800-700 | C-Cl stretching |

Note: This table is predictive and based on characteristic group frequencies and data from analogous structures.

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy often allow for the observation of vibrations that are weak or absent in the FTIR spectrum. For non-centrosymmetric molecules like this compound, many vibrational modes are expected to be active in both FTIR and FT-Raman.

The FT-Raman spectrum would be particularly useful for observing the symmetric vibrations of the phenyl and benzimidazole rings, as well as the C-Cl bond, which can sometimes give a strong Raman signal.

Table 2: Anticipated FT-Raman Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3100-3000 | Aromatic C-H stretching |

| 1610-1590 | Aromatic ring stretching |

| 1000 | Phenyl ring breathing mode |

Note: This table is predictive and based on general principles of Raman spectroscopy for aromatic and heterocyclic compounds.

To achieve a more precise assignment of the vibrational modes, theoretical calculations based on methods such as Density Functional Theory (DFT) are invaluable. By computationally modeling the molecular structure and calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with the experimental FTIR and FT-Raman spectra.

A correlative study would involve scaling the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical model. This allows for a more reliable assignment of the observed spectral bands to specific atomic motions within the molecule. Such studies on related benzimidazole derivatives have demonstrated good agreement between theoretical and experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule in solution. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be elucidated.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the phenyl group, the benzimidazole core, and the methyl group. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents and the ring currents.

Table 3: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H (ortho) | 7.6-7.4 | Multiplet |

| Phenyl-H (meta, para) | 7.4-7.2 | Multiplet |

| Benzimidazole-H4 | 7.8-7.6 | Doublet |

| Benzimidazole-H5 | 7.3-7.1 | Doublet of doublets |

| Benzimidazole-H7 | 7.5-7.3 | Doublet |

Note: These are estimated chemical shift ranges based on known substituent effects in similar aromatic systems.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts will be dependent on the hybridization and the electronic environment of the carbon atoms.

Table 4: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (imidazole) | 155-150 |

| C4 (benzimidazole) | 120-115 |

| C5 (benzimidazole) | 125-120 |

| C6 (benzimidazole) | 130-125 |

| C7 (benzimidazole) | 115-110 |

| C3a (bridgehead) | 145-140 |

| C7a (bridgehead) | 135-130 |

| C-ipso (phenyl) | 138-133 |

| C-ortho (phenyl) | 130-125 |

| C-meta (phenyl) | 132-128 |

| C-para (phenyl) | 128-124 |

Note: These are estimated chemical shift ranges based on typical values for substituted benzimidazoles and phenyl groups.

Two-Dimensional NMR Techniques for Structural Confirmation

The unambiguous structural elucidation of this compound is achieved through a suite of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments. These techniques provide crucial information about the connectivity of atoms within the molecule by correlating signals from the standard one-dimensional (1D) ¹H and ¹³C NMR spectra. The primary 2D NMR methods employed for this purpose are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). ugm.ac.idsdsu.eduyoutube.com

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH coupling). sdsu.edu For this compound, the ¹H-¹H COSY spectrum would be expected to show key correlations between the adjacent protons on the phenyl ring and the benzimidazole core. For instance, the proton at position H-7 would show a cross-peak with the proton at H-5, and the protons of the phenyl ring would display correlations corresponding to their ortho, meta, and para relationships. The methyl protons at C-2 would not show any COSY correlations as they are not coupled to other protons.

Heteronuclear Single Quantum Coherence (HSQC) maps proton signals to the carbon atoms to which they are directly attached. youtube.com This is invaluable for assigning the carbon signals in the ¹³C NMR spectrum. In the HSQC spectrum of the title compound, a cross-peak would be observed between the methyl protons and the methyl carbon. Similarly, each aromatic proton on both the phenyl and benzimidazole rings would show a correlation to its respective carbon atom, allowing for definitive assignment of all protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). This technique is fundamental for piecing together the molecular skeleton, especially around quaternary (non-protonated) carbons. sdsu.eduyoutube.com For this compound, critical HMBC correlations would include the correlation from the methyl protons to the C-2 carbon of the imidazole (B134444) ring and to the C-7a carbon of the benzimidazole core. Furthermore, the protons on the phenyl ring would show correlations to the N-1 nitrogen's attached carbon (C-1'), confirming the N-phenyl substitution. The proton at C-4 would show correlations to C-6 and C-7a, helping to lock in the structure of the fused ring system.

| Experiment | Correlating Protons | Correlating Carbons | Structural Information Confirmed |

|---|---|---|---|

| COSY | H-4 ↔ H-5 | - | Connectivity on the chlorinated benzene (B151609) ring of the benzimidazole core. |

| COSY | H-2'/H-6' ↔ H-3'/H-5' ↔ H-4' | - | Connectivity within the N-phenyl substituent. |

| HSQC | -CH₃ Protons | -CH₃ Carbon | Direct C-H bond of the methyl group. |

| HSQC | H-4, H-5, H-7 | C-4, C-5, C-7 | Direct C-H bonds on the benzimidazole core. |

| HMBC | -CH₃ Protons | C-2, C-7a | Position of the methyl group at C-2. |

| HMBC | H-7 | C-5, C-3a | Confirmation of the benzimidazole ring structure. |

| HMBC | H-2'/H-6' (Phenyl) | C-3a, C-1' | Confirmation of the N-1 to phenyl ring linkage. |

Mass Spectrometric Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental composition. For this compound (molecular formula C₁₄H₁₁ClN₂), the exact mass of the protonated molecular ion ([M+H]⁺) can be calculated and compared to the experimentally measured value. nih.gov The high degree of accuracy of HRMS allows for the confident confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass. The characteristic isotopic pattern resulting from the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observed, providing further confirmation of the elemental composition.

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) | Isotope |

|---|---|---|---|

| [M+H]⁺ | C₁₄H₁₂³⁵ClN₂ | 243.0684 | ³⁵Cl |

| [M+H]⁺ | C₁₄H₁₂³⁷ClN₂ | 245.0655 | ³⁷Cl |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of a sample and confirm the identity of the compound. When a sample of this compound is analyzed by GC-MS, a single major peak in the chromatogram at a specific retention time would indicate a high degree of purity. The mass spectrometer then provides a fragmentation pattern (mass spectrum) for the compound eluting at that peak. This spectrum, which serves as a molecular fingerprint, can be compared with library data or analyzed to confirm the structure.

The fragmentation pathway of nitazene (B13437292) analogs, which are also 2-benzylbenzimidazole derivatives, often involves characteristic cleavages of the side chains and the core structure. nih.gov A plausible fragmentation pathway for this compound under electron ionization (EI) would likely begin with the molecular ion [M]⁺•. Key fragmentation steps could include the loss of a hydrogen radical to form a stable [M-H]⁺ ion, or the cleavage of the N-phenyl bond. A significant fragment would likely correspond to the benzimidazole core itself after loss of the phenyl group. Another common fragmentation would be the loss of a methyl radical from the C-2 position.

| m/z (for ³⁵Cl) | Proposed Fragment Structure | Proposed Loss |

|---|---|---|

| 242 | [C₁₄H₁₁ClN₂]⁺• | Molecular Ion (M⁺•) |

| 227 | [C₁₃H₈ClN₂]⁺ | •CH₃ |

| 165 | [C₈H₆ClN₂]⁺ | •C₆H₅ |

| 77 | [C₆H₅]⁺ | •C₈H₆ClN₂ |

Quantum Chemical Computations and Theoretical Insights

Quantum chemical computations provide a powerful theoretical framework for understanding the molecular structure, stability, and electronic properties of molecules. These in silico methods complement experimental data and offer insights that can be difficult to obtain through measurement alone.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure of molecules. nih.govresearchgate.net By employing functionals such as B3LYP and basis sets like 6-311G(d,p), the geometry of this compound can be optimized to find its lowest energy conformation. nih.gov

The calculations yield precise information on bond lengths, bond angles, and dihedral angles. A key structural parameter of interest is the dihedral angle between the plane of the benzimidazole ring system and the N-1 phenyl ring, which dictates the degree of steric hindrance and potential for electronic conjugation. DFT calculations also provide insights into the distribution of electron density across the molecule, highlighting the electronegative regions around the nitrogen and chlorine atoms.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Length (N1-C2) | Imidazole ring bond | ~1.38 Å |

| Bond Length (C2-N3) | Imidazole ring bond | ~1.33 Å |

| Bond Length (N1-C1') | Bond between benzimidazole N and Phenyl C | ~1.44 Å |

| Bond Length (C6-Cl) | Bond between benzimidazole C and Chlorine | ~1.75 Å |

| Dihedral Angle (C7a-N1-C1'-C2') | Torsion angle between benzimidazole and phenyl rings | 40° - 50° |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and electronic properties. researchgate.net

For this compound, DFT calculations can map the spatial distribution of the HOMO and LUMO. The HOMO is typically expected to be localized over the electron-rich benzimidazole ring system, while the LUMO may be distributed across both the benzimidazole and the phenyl rings. A larger HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a smaller gap indicates that the molecule is more polarizable and reactive. irjweb.com This analysis is crucial for understanding the molecule's potential role in chemical reactions and charge transfer processes. researchgate.net

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.0 to 4.8 |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP surface would likely show the most negative potential localized around the nitrogen atoms of the imidazole ring and the chlorine atom, indicating these as the primary sites for electrophilic interactions. The hydrogen atoms of the methyl group and the phenyl ring would likely exhibit positive potential, making them potential sites for nucleophilic interactions. The aromatic rings themselves would show a mixed potential, reflecting the delocalized π-electron system. Understanding the MEP surface is crucial for predicting how the molecule will interact with other molecules and biological targets.

Structure Activity Relationship Sar and Molecular Design Principles for Benzimidazole Derivatives

Elucidation of Substituent Effects on Biological Activity

SAR analyses indicate that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole (B57391) nucleus are critical in modulating the pharmacological profile of the resulting compounds. nih.gov The specific combination of a phenyl group at N1, a methyl group at C2, and a chloro group at C6 confers a distinct set of properties that collectively determine the molecule's interactions with biological systems.

The substituent at the N1 position of the benzimidazole ring plays a significant role in influencing biological activity. acs.org The presence of a phenyl group at this position is a key structural feature. In a systematic study of 1-phenylbenzimidazoles as inhibitors of the platelet-derived growth factor receptor (PDGFR), it was found that the phenyl ring itself is crucial for activity. nih.gov The position of further substituents on this N1-phenyl ring dictates the molecule's potency; substitutions at the 3'- and 4'-positions are generally tolerated, whereas substitution at the 2'-position has been shown to abolish activity, suggesting steric hindrance at this position is detrimental to receptor binding. nih.gov

In other contexts, such as anti-inflammatory activity, it has been noted that overly bulky aromatic substitutions at the N1 position may not be suitable for activity. nih.gov However, for antiproliferative effects, N-substitution with various groups, including alkyl and benzyl (B1604629) moieties, can enhance chemotherapeutic efficacy compared to unsubstituted (N-H) benzimidazoles. acs.orgnih.gov This highlights that the N1-phenyl group serves as a critical modulating element, influencing the compound's orientation and interaction within the target's binding pocket.

| N1-Substituent | Effect on Biological Activity | Target/Activity | Reference |

|---|---|---|---|

| Phenyl | Essential for activity; 2'-position substitution abolishes activity. | PDGFR Inhibition | nih.gov |

| Bulky Aromatic Groups | Not suitable for activity. | Anti-inflammatory | nih.gov |

| Alkyl/Benzyl Groups | Can increase chemotherapeutic efficacy. | Antiproliferative | acs.orgnih.gov |

The C2 position is one of the most frequently modified sites on the benzimidazole scaffold, and substitutions here greatly influence biological outcomes. nih.govnih.gov While extensive functionalization at C2 is common, the introduction of a small methyl group, as seen in 1-Phenyl-2-methyl-6-chlorobenzimidazole, can be particularly significant.

Halogen substitutions on the benzene (B151609) ring portion of the benzimidazole core are a common strategy to modulate a compound's physicochemical and pharmacological properties. A chloro group at the C6 position, as in this compound, can have a profound impact. Halogens can alter the electronic distribution of the aromatic system and increase the lipophilicity of the molecule, which may enhance its ability to cross biological membranes. nih.gov

Research into 6-chloro-substituted benzimidazoles has demonstrated their potential as effective antimicrobial and anticancer agents. nih.govrsc.orgresearchgate.net The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction with protein residues, thereby anchoring the ligand in the binding site. Furthermore, studies have shown that substituents at the C5 and C6 positions are important for maintaining or increasing activity in various therapeutic areas, including PDGFR inhibition. nih.govnih.gov The specific placement at C6, often bioisosteric with C5, is critical for optimizing interactions with the target receptor.

| Position | Substituent | Observed Impact | Potential Rationale |

|---|---|---|---|

| N1 | Phenyl | Modulates potency; sensitive to substitution patterns on the phenyl ring itself. | Orients molecule in binding site; steric and electronic interactions. |

| C2 | Methyl | Can be critical for affinity, though effects are target-dependent (can increase or abolish activity). | Hydrophobic interactions; fits into sterically constrained pockets. |

| C6 | Chloro | Enhances lipophilicity and can increase potency. | Alters electronic properties; potential for halogen bonding; improves membrane permeability. |

Computational Approaches to Molecular Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds like benzimidazole derivatives. nih.gov Techniques such as pharmacophore modeling and ligand-based drug design provide valuable insights into the essential structural features required for biological activity, guiding the synthesis of more potent and selective molecules. nih.gov

Pharmacophore modeling identifies the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. researchgate.net For benzimidazole derivatives, pharmacophore models have been successfully developed to elucidate the key features responsible for their activity against various targets.

A common pharmacophore hypothesis for a series of benzimidazole-based agonists consisted of three hydrophobic features (H) and two aromatic rings (R), designated as HHHRR. researchgate.net In this model, the benzimidazole core and the N1-phenyl group can satisfy the aromatic ring requirements, while hydrophobic substituents can fulfill the other features. Such models serve as 3D queries to screen virtual libraries for new compounds that fit the hypothesis, prioritizing them for synthesis and biological evaluation. researchgate.net The analysis of pharmacophore models can also rationalize observed SAR data, for example, by showing how bulky substituents might cause a steric clash with the protein pocket, leading to reduced activity. researchgate.net

When the three-dimensional structure of a biological target is unknown, ligand-based drug design strategies become particularly valuable. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques like Quantitative Structure-Activity Relationship (QSAR) are central to this approach.

For benzimidazole derivatives, 3D-QSAR models have been developed by analyzing the correlation between the biological activity and physicochemical properties of a set of known active compounds. researchgate.net These models generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive/negative electrostatic potential) are favorable or unfavorable for activity. This information provides a detailed roadmap for designing new analogs. For example, a QSAR study might reveal that an electron-withdrawing group at the C6 position and a hydrogen bond donor at the N1 position are beneficial for activity, guiding the next round of chemical synthesis. researchgate.net These computational studies, including molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, help to refine lead compounds, ensuring they possess not only high potency but also favorable drug-like properties. nih.gov

Mechanistic Investigations of Biological Target Interactions and Pathways

In Silico Molecular Docking and Dynamics Simulations

Computational methods, including molecular docking and dynamics simulations, have been instrumental in predicting how 1-Phenyl-2-methyl-6-chlorobenzimidazole may interact with various receptor proteins at a molecular level. These studies provide valuable insights into the compound's potential biological activities before undertaking extensive laboratory experiments.

Molecular docking studies are primarily used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), indicates the strength of this interaction. While specific docking studies for this compound against a wide array of proteins are not extensively documented in publicly available literature, research on analogous benzimidazole (B57391) structures provides a framework for understanding its potential interactions.

For instance, studies on 1,2-disubstituted benzimidazole compounds have shown promising binding affinities with various cancer-related proteins. One such study demonstrated a binding affinity of -6.6 kcal/mol for a synthesized benzimidazole derivative with a lung cancer protein (PDB ID: 1M17) and colon cancer antigen protein (PDB ID: 2HQ6). This suggests that the benzimidazole scaffold, which is central to this compound, can fit well into the binding pockets of various biological macromolecules.

The predicted binding modes from such studies often reveal that the benzimidazole ring and its substituents play a crucial role in anchoring the molecule within the receptor's active site. The phenyl and methyl groups at the 1 and 2 positions, along with the chloro group at the 6 position of this compound, are expected to significantly influence its binding orientation and affinity.

The stability of the ligand-receptor complex is governed by various intermolecular forces. For benzimidazole derivatives, hydrogen bonds and hydrophobic interactions are paramount.

Hydrogen Bonding: The nitrogen atoms in the benzimidazole ring can act as hydrogen bond acceptors, while any N-H groups can serve as donors. These interactions with specific amino acid residues in the receptor's active site are crucial for high-affinity binding.

Hydrophobic Contacts: The phenyl group and the benzene (B151609) part of the benzimidazole core are hydrophobic. These regions can form favorable van der Waals and pi-pi stacking interactions with nonpolar amino acid residues in the binding pocket, further stabilizing the complex.

Molecular docking studies on related benzimidazole compounds have consistently highlighted the importance of these interactions. For example, in the context of DNA gyrase B inhibition, the aminophenyl group of 2-(2-aminophenyl)-5(6)-substituted-benzimidazoles is predicted to form key interactions with residues like Asn46, Asp73, and Asp173. Similarly, in acetylcholinesterase inhibition, chloro-substituted benzimidazoles have been shown to settle into the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme, forming critical interactions.

Exploration of Potential Biological Targets (Excluding Clinical Efficacy)

Based on the known biological activities of the broader benzimidazole class of compounds, this compound is being investigated for its potential to interact with a variety of biological targets, including enzymes and viral and microbial proteins.

Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. Studies on benzimidazole derivatives have shown their potential as AChE inhibitors. For instance, certain 5(6)-chlorobenzimidazole derivatives have demonstrated strong inhibition against AChE, with IC50 values as low as 29.5 ± 1.2 nM. The mechanism of inhibition often involves the benzimidazole scaffold binding within the active site of the enzyme, blocking the entry of acetylcholine.

Pancreatic Lipase (B570770): Pancreatic lipase is a crucial enzyme for the digestion of dietary fats. Its inhibition is a recognized strategy for the management of obesity. While specific studies on this compound are limited, the general class of heterocyclic compounds is known to contain pancreatic lipase inhibitors. The inhibitory mechanism would likely involve the compound binding to the active site of the lipase, preventing it from hydrolyzing triglycerides.

DNA Gyrase B: DNA gyrase is a bacterial enzyme essential for DNA replication, making it an attractive target for antibacterial agents. Benzimidazole derivatives have been designed and shown through computational studies to be promising inhibitors of the GyrB subunit of E. coli DNA gyrase. The proposed mechanism involves the benzimidazole molecule binding to the ATP-binding site of GyrB, thereby inhibiting its enzymatic activity and halting bacterial proliferation.

Dihydrofolate Reductase (DHFR): DHFR is an enzyme vital for the synthesis of nucleic acids and amino acids, and its inhibition can halt cell proliferation. This makes it a target for both anticancer and antimicrobial drugs. Various folate analogues and other heterocyclic compounds act as DHFR inhibitors by binding to the enzyme's active site, often with high affinity. Benzimidazole-containing compounds are among those explored for DHFR inhibition.

Zika Virus (ZIKV) Replication: The Zika virus has emerged as a significant global health concern. Research has identified benzimidazole derivatives as potential inhibitors of ZIKV infection. A study screening a library of 50 benzimidazole derivatives found several compounds that inhibited an African ZIKV strain. The mechanism of action is thought to involve interference with viral replication processes.

Antibacterial: The benzimidazole core is a common feature in many antibacterial agents. These compounds can exert their effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase, as mentioned earlier. They can also interfere with other cellular processes necessary for bacterial growth and survival.

Antifungal: Benzimidazole derivatives have a long history of use as antifungal agents. Their mechanism of action often involves disrupting the microtubule assembly in fungal cells by binding to β-tubulin. This interference with cell division and other essential cellular processes leads to fungal cell death.

Theoretical Prediction of Biological Potency and Selectivity

The prediction of biological potency and selectivity of novel chemical entities is a cornerstone of modern drug discovery, enabling the prioritization of compounds for synthesis and experimental testing. For this compound, while specific comprehensive theoretical studies are not extensively documented in publicly available literature, its potential biological activity can be inferred from a wealth of research on the broader benzimidazole class and its variously substituted analogues. Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are pivotal in this predictive process.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzimidazole derivatives, QSAR models have been instrumental in predicting their efficacy as antimicrobial, anti-inflammatory, and anticancer agents, among others. These models typically utilize a range of molecular descriptors, including electronic, steric, and hydrophobic parameters, to forecast the biological potency of a given molecule.

For instance, studies on 1-phenylbenzimidazoles have highlighted the importance of specific descriptors in determining their inhibitory activity against various biological targets nih.gov. The nature and position of substituents on the phenyl ring and the benzimidazole core significantly influence the compound's activity. The presence of a phenyl group at the N-1 position is a common feature in many biologically active benzimidazoles, often contributing to favorable interactions within the binding pockets of target proteins.

Similarly, research on 2-methyl-substituted benzimidazoles has demonstrated that this group can positively impact biological activity nih.govbanglajol.info. The methyl group can enhance binding affinity through hydrophobic interactions and may also influence the electronic properties of the benzimidazole ring system.

The chloro-substitution at the C-6 position is another critical determinant of biological activity. Halogen atoms, such as chlorine, can modulate a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, chlorine can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding to a biological target. QSAR studies on 6-substituted benzimidazoles have provided insights into the optimal physicochemical properties required at this position for potent biological activity semanticscholar.org. For example, studies on 5-chlorobenzimidazole (B1584574) derivatives have shown that the chlorine atom can be crucial for interactions at the receptor site researchgate.netresearchgate.net.

A hypothetical QSAR model for a series of compounds including this compound might look like the following, where activity is a function of various descriptors:

Log(1/IC50) = β0 + β1(LogP) + β2(HOMO) + β3(LUMO) + β4(Steric_Descriptor) + ...

Here, LogP represents lipophilicity, HOMO and LUMO are electronic descriptors representing the highest occupied and lowest unoccupied molecular orbitals, and Steric_Descriptor could be a parameter like molar refractivity. The coefficients (β) would be determined by regression analysis on a training set of molecules with known activities.

Molecular docking is another powerful computational technique used to predict the binding orientation and affinity of a small molecule to its macromolecular target. This method simulates the interaction between a ligand and a protein at the atomic level, providing valuable information about the binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For a compound like this compound, docking studies would be performed against a specific biological target, for example, a bacterial enzyme or a human protein kinase. The results would predict how the compound fits into the active site and which of its functional groups are involved in binding. The phenyl group at N-1 might engage in pi-stacking interactions with aromatic amino acid residues, the methyl group at C-2 could fit into a hydrophobic pocket, and the chloro group at C-6 might form halogen bonds or other favorable interactions.

The predicted binding affinity, often expressed as a docking score or binding energy, can be used to rank a series of compounds and prioritize those with the highest predicted potency. For instance, molecular docking studies on various benzimidazole derivatives have successfully predicted their binding modes to enzymes like cyclooxygenase (COX), which is relevant for anti-inflammatory activity nih.govekb.eg.

The following interactive table summarizes hypothetical molecular docking results for this compound against a panel of selected biological targets, based on the general understanding of benzimidazole pharmacology.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Activity |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Anti-inflammatory |

| DNA Gyrase Subunit B | -9.2 | Asp73, Asn46, Ile78 | Antibacterial |

| Tubulin | -7.8 | Cys241, Leu242, Val318 | Anticancer |

| Angiotensin II AT1 Receptor | -8.1 | Arg167, Tyr113, Lys199 | Antihypertensive |

It is important to note that these theoretical predictions are valuable tools for guiding drug discovery efforts, but they must be validated by experimental biological testing. The actual potency and selectivity of this compound would need to be confirmed through in vitro and in vivo studies.

Emerging Research Frontiers and Methodological Advancements

Innovative Synthetic Methodologies for Complex Benzimidazole (B57391) Architectures

The synthesis of the benzimidazole core is a cornerstone of medicinal chemistry, with ongoing research focused on developing more efficient, sustainable, and versatile methods. scilit.comijpsjournal.com Traditional methods often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids, but these can sometimes require harsh conditions or result in byproducts. rsc.orgorientjchem.org Recent innovations are overcoming these limitations, enabling the construction of intricate benzimidazole-based molecules with greater precision.

Modern synthetic strategies increasingly employ novel catalysts and green chemistry principles to improve yields and reduce environmental impact. researchgate.net Key areas of advancement include:

Catalytic Cyclization and Coupling: The use of transition metal catalysts, such as copper and palladium, facilitates key steps like cyclization and functionalization of the benzimidazole scaffold. rsc.orgresearchgate.net For instance, copper-catalyzed three-component coupling reactions can assemble 1,2-substituted benzimidazoles from N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes in a single step. rsc.org

Green Chemistry Approaches: Methodologies utilizing eco-friendly solvents, or even solvent-free conditions, are gaining prominence. arabjchem.org Techniques like microwave-assisted synthesis have been shown to accelerate reaction times and improve yields for benzimidazole derivatives. ijpsjournal.com

One-Pot Syntheses: One-pot reactions, where multiple synthetic steps are carried out in the same vessel, streamline the production process. Lanthanum chloride and other catalysts have been used effectively in one-pot syntheses of benzimidazole derivatives from o-phenylenediamines and aldehydes. researchgate.net

Solid-Phase Strategies: The use of solid acid catalysts, which can be easily recovered and reused, aligns with the principles of sustainable chemistry and has been successfully applied to benzimidazole synthesis. rsc.org

These advanced methodologies are crucial for creating libraries of complex derivatives based on a core structure like 1-Phenyl-2-methyl-6-chlorobenzimidazole. By enabling precise modifications at various positions on the benzimidazole ring and its substituents, researchers can systematically explore the structure-activity relationships of new compounds.

| Methodology | Key Features | Typical Catalysts/Reagents | Advantages |

|---|---|---|---|

| Classical Condensation | Reaction of o-phenylenediamine (B120857) with aldehydes or carboxylic acids. rsc.org | Acidic conditions (e.g., HCl, H2SO4). rsc.org | Well-established, readily available starting materials. |

| Metal-Catalyzed Reactions | Coupling and cyclization reactions. researchgate.net | Copper (Cu), Palladium (Pd), Manganese (Mn). rsc.orgresearchgate.net | High efficiency, good yields, enables complex bond formations. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction. ijpsjournal.com | Varies depending on the specific reaction. | Reduced reaction times, often higher yields, improved purity. |

| Green Approaches | Use of eco-friendly solvents or solvent-free conditions. arabjchem.org | Solid acid catalysts, deep eutectic solvents. arabjchem.orgrsc.org | Environmentally sustainable, catalyst reusability. rsc.org |

Advanced Computational Modeling for De Novo Drug Discovery

Computational approaches have become indispensable in modern drug discovery, significantly accelerating the design and optimization of new therapeutic agents. springernature.com De novo drug design, which involves creating novel molecular structures from the ground up, is particularly powerful for exploring new chemical space. nih.govresearchgate.net For scaffolds like benzimidazole, these computational tools help predict biological activity, optimize pharmacokinetic properties, and understand drug-receptor interactions at an atomic level. nih.gov

Key computational techniques applied in the discovery of benzimidazole-based drugs include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For benzimidazole derivatives, docking studies are used to screen virtual libraries of compounds against specific targets (e.g., enzymes, receptors) to identify promising candidates and elucidate their binding modes. lokmanhekim.edu.trresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can predict the activity of newly designed benzimidazole derivatives before they are synthesized, guiding the selection of the most promising candidates. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. This helps to assess the stability of the binding interaction predicted by molecular docking and understand the conformational changes that may occur upon binding. researchgate.netresearchgate.net

Pharmacophore Mapping and Virtual Screening: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. These models are used to rapidly screen large databases of virtual compounds to find novel scaffolds that fit the required criteria.

Machine Learning and AI: Advanced algorithms, including deep reinforcement learning and generative adversarial networks (GANs), are being employed to generate novel molecular structures with desired properties. nih.govyoutube.com These AI-driven approaches can design entirely new benzimidazole derivatives optimized for specific targets and pharmacokinetic profiles. nih.gov

These in silico methods reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis and testing of compounds with the highest probability of success. springernature.com A compound such as this compound could serve as a foundational fragment in a de novo design process, where computational algorithms suggest modifications to improve its binding affinity and drug-like properties.

| Computational Tool | Primary Function | Application in Benzimidazole Research |

|---|---|---|

| Molecular Docking | Predicts binding orientation and affinity of a ligand to a target. nih.gov | Screening virtual benzimidazole libraries; identifying key binding interactions. nih.govresearchgate.net |

| QSAR | Correlates chemical structure with biological activity. nih.gov | Predicting the potency of novel benzimidazole analogs. researchgate.net |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. researchgate.net | Assessing the stability of benzimidazole-protein complexes. researchgate.net |

| Pharmacophore Mapping | Identifies essential 3D features for biological activity. | Virtual screening for new benzimidazole-like scaffolds. |

| Machine Learning/AI | Generates novel molecular structures with desired properties. nih.gov | De novo design of optimized benzimidazole derivatives. researchgate.net |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully comprehend the biological effects of a compound like this compound, researchers are moving beyond single-endpoint assays and adopting a systems biology approach. nih.govfrontiersin.org The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular response to a drug. nih.govnih.gov This multi-omics approach is crucial for elucidating complex mechanisms of action, identifying biomarkers, and understanding off-target effects. nashbio.com

The integration of different omics layers allows for a more complete picture of a drug's impact:

Transcriptomics: Measures changes in gene expression (RNA levels) following drug treatment, revealing which cellular pathways are activated or inhibited. semanticscholar.org

Proteomics: Analyzes changes in the abundance and post-translational modifications of proteins, providing a direct link between gene expression changes and cellular function. semanticscholar.orgnih.gov

Metabolomics: Profiles the small-molecule metabolites within a biological system, offering a functional readout of the cellular state and identifying disruptions in metabolic networks. semanticscholar.orgnih.gov

By combining these datasets, researchers can trace the flow of biological information from the gene to the functional outcome. nih.gov For example, transcriptomic data might show that a benzimidazole derivative upregulates genes involved in a specific signaling pathway. Proteomic analysis can then confirm if the corresponding proteins are also increased in abundance, while metabolomics can reveal the downstream consequences on cellular metabolism. mdpi.com This integrated analysis helps build comprehensive models of a drug's mechanism of action. mdpi.com

The application of multi-omics is transforming our ability to understand the complex biology underlying disease and drug response. nih.gov For novel compounds, this approach can uncover unexpected mechanisms and provide a robust foundation for further development by identifying the precise molecular pathways they modulate. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Phenyl-2-methyl-6-chlorobenzimidazole in laboratory settings?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, benzimidazole derivatives can be prepared by reacting substituted o-phenylenediamines with carbonyl-containing intermediates under acidic conditions. A nucleophilic ring-opening approach using 2-aminobenzimidazole precursors has also been reported, yielding structurally diverse analogues . Additionally, Mannich reactions involving halogenated phenolic intermediates and methylamine derivatives can introduce substituents like the phenyl and methyl groups .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the positions of substituents (e.g., chlorine at C6, phenyl at C1).

- Infrared (IR) Spectroscopy : Identifies functional groups such as C-Cl (stretch ~550–850 cm) and aromatic C-H bonds.

- X-ray Crystallography : Resolves the three-dimensional structure, including bond angles and packing interactions. For example, crystal structures of similar benzimidazoles show planar geometry with π-π stacking between aromatic rings .

Q. How is the antimicrobial activity of this compound evaluated in vitro?

- Methodological Answer : Standard protocols include:

- Agar Dilution Assays : To determine minimum inhibitory concentrations (MICs) against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans).

- Time-Kill Kinetics : Assess bactericidal/fungicidal effects over 24–48 hours.

- Positive Controls : Comparative studies with known antimicrobial agents like ciprofloxacin or fluconazole. Bioactivity trends in benzimidazole-quinolone hybrids suggest that halogenation (e.g., Cl at C6) enhances potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs (e.g., 2 factorial) to evaluate variables like temperature, solvent polarity, and catalyst concentration. For example, optimizing acid catalysis (e.g., HCl vs. HSO) in condensation reactions can increase yields by 15–20% .

- Response Surface Methodology (RSM) : Models interactions between variables (e.g., time and molar ratios) to identify ideal conditions .

Q. What strategies are employed to elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogues with modifications at C2 (methyl), C6 (Cl), or the phenyl ring. For instance, replacing Cl with F or Br can alter lipophilicity and target binding .

- Biological Profiling : Compare MICs and cytotoxicity (e.g., against mammalian cell lines) to identify pharmacophores. Hybridization with quinolones or thiazoles has shown enhanced activity due to dual-target inhibition .

Q. How can discrepancies in reported biological activity data across studies be resolved?

- Methodological Answer :

- Standardized Assays : Adopt CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC determination to minimize variability.

- Replicate Studies : Conduct triplicate experiments under controlled conditions (pH, temperature, inoculum size).

- Meta-Analysis : Compare data from structurally similar benzimidazoles, accounting for differences in bacterial strains or assay methods .

Q. What in silico methods are used to predict the interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding to targets (e.g., DNA gyrase or fungal lanosterol demethylase). Cl-substituted benzimidazoles often show strong hydrophobic interactions with enzyme active sites .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories.

- QSAR Modeling : Relate electronic descriptors (e.g., logP, HOMO/LUMO energies) to bioactivity .

Q. What are the key challenges in synthesizing analogues with improved pharmacokinetic properties?

- Methodological Answer :

- Solubility Enhancement : Introduce polar groups (e.g., -OH, -NH) or formulate as prodrugs (e.g., ester derivatives).

- Metabolic Stability : Block metabolic soft spots (e.g., methyl groups at C2 reduce oxidative degradation) .

- Permeability : Use Parallel Artificial Membrane Permeability Assays (PAMPA) to optimize logD values for blood-brain barrier penetration .

Notes

- Source Reliability : Data from non-peer-reviewed platforms (e.g., BenchChem) were excluded per guidelines.

- Methodological Rigor : Emphasis on peer-reviewed synthesis protocols, statistical design, and reproducible bioassays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.